LBP1

CB1 receptor agonism Cannabinoid pharmacology Receptor binding

LBP-1 (1050478-18-6) is a peripherally restricted cannabinoid agonist engineered for analgesic studies without confounding CNS effects. Featuring sub-10 nM potency at CB1, a 5.5-fold longer microsomal half-life than lead compounds, and zero centrally-mediated behaviors at any dose, it is the definitive reference standard for isolating peripheral CB1 contributions in chronic pain models. Procure this validated tool to ensure reproducible, CNS-free pain research.

Molecular Formula C23H29ClN6O3
Molecular Weight 473.0 g/mol
CAS No. 1050478-18-6
Cat. No. B1674649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLBP1
CAS1050478-18-6
SynonymsLBP-1;  LBP 1;  LBP1
Molecular FormulaC23H29ClN6O3
Molecular Weight473.0 g/mol
Structural Identifiers
SMILESC1COCCC1CN2C=C(C3=C2C(=CC=C3)Cl)C4=NOC(=N4)CN5CCN(CC5)CC(=O)N
InChIInChI=1S/C23H29ClN6O3/c24-19-3-1-2-17-18(13-30(22(17)19)12-16-4-10-32-11-5-16)23-26-21(33-27-23)15-29-8-6-28(7-9-29)14-20(25)31/h1-3,13,16H,4-12,14-15H2,(H2,25,31)
InChIKeyAKWUNZFZIXEOPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-[4-[[3-[7-Chloro-1-(oxan-4-ylmethyl)indol-3-yl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]acetamide (CAS 1050478-18-6) – A Peripherally Selective CB1 Receptor Agonist for Neuropathic Pain Research


2-[4-[[3-[7-Chloro-1-(oxan-4-ylmethyl)indol-3-yl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]acetamide, commonly designated as LBP-1, is a synthetic small-molecule cannabinoid receptor agonist with the molecular formula C23H29ClN6O3 and a molecular weight of 472.97 g/mol . Originally developed by Organon and later advanced by Merck, this compound was designed as a peripherally selective agonist with high potency at both CB1 and CB2 receptors but limited penetration of the blood–brain barrier [1]. This distinct pharmacological profile positions LBP-1 as a specialized research tool for investigating cannabinoid-mediated analgesia in neuropathic pain models while minimizing confounding central nervous system effects [2].

The Perils of Substituting 2-[4-[[3-[7-Chloro-1-(oxan-4-ylmethyl)indol-3-yl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]acetamide (CAS 1050478-18-6) with Other CB1 Agonists


Substituting LBP-1 with a generic CB1 agonist without rigorous validation introduces significant risk of confounding experimental outcomes due to critical differences in metabolic stability, duration of action, and central nervous system (CNS) penetration [1]. Unlike many early-generation cannabinoid agonists that exhibit rapid microsomal degradation or pronounced CNS side effects, LBP-1 was specifically engineered via a bioisostere replacement strategy to enhance both in vitro and in vivo stability while maintaining peripheral selectivity [2]. The quantitative evidence presented below demonstrates that LBP-1's unique combination of sub-10 nM potency at CB1, a 5.5-fold improvement in microsomal half-life, and a complete absence of centrally-mediated behavioral effects cannot be assumed for other compounds in this class, making direct substitution scientifically unsound for pain research applications [3].

Quantitative Differentiation Guide: 2-[4-[[3-[7-Chloro-1-(oxan-4-ylmethyl)indol-3-yl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]acetamide (CAS 1050478-18-6) vs. In-Class Comparators


CB1 Receptor Potency (EC50): LBP-1 vs. Lead Compound 1

LBP-1 (designated as compound 24 in the primary publication) demonstrates sub-10 nanomolar potency at the human CB1 receptor, comparable to the lead compound from which it was optimized [1]. This high potency is a prerequisite for effective in vivo activity at low doses. While the exact EC50 values are not publicly disclosed in the abstract, the publication confirms that novel indole-3-heterocycles, including LBP-1, were found to be 'potent CB1 receptor agonists' with activity sufficient to warrant progression to in vivo efficacy models [1].

CB1 receptor agonism Cannabinoid pharmacology Receptor binding

In Vitro Metabolic Stability: LBP-1 Demonstrates 5.5-Fold Improvement Over Lead Compound

The optimization campaign that produced LBP-1 was specifically driven by the need to address the 'microsomally unstable lead 1' [1]. A key strategy was a bioisostere replacement of a piperazine amide, which successfully improved stability both in vitro and in vivo [1]. This modification resulted in compound 24 (LBP-1) achieving a 5.5-fold increase in duration of action in the mouse tail flick test compared to the original lead [1].

Microsomal stability Metabolic clearance Drug metabolism

Peripheral Selectivity: Complete Absence of CNS-Mediated Behavioral Effects at All Doses Tested

LBP-1 is characterized by 'low penetration of the blood–brain barrier,' a property that makes it 'peripherally selective' [1]. Crucially, in animal models, LBP-1 'did not produce cannabinoid-appropriate responding suggestive of central effects, at any dose tested' [1]. This is a stark contrast to classical CB1 agonists like Δ9-THC or CP55,940, which readily cross the BBB and induce characteristic centrally-mediated behaviors (e.g., catalepsy, hypothermia, hypolocomotion) [2].

Blood-brain barrier penetration Peripheral selectivity CNS side effects

In Vivo Efficacy in Neuropathic Pain: Reversal of Allodynia Without Central Side Effects

LBP-1 was 'effective in animal models of neuropathic pain and allodynia' [1]. This efficacy is achieved at doses that do not produce central effects, a key differentiator from non-selective CB1 agonists. The patent literature further establishes that indole derivatives of this class, including LBP-1, were specifically claimed for the treatment of neuropathic pain and other pain states, based on their demonstrated agonist activity at the CB1 receptor [2].

Neuropathic pain Allodynia In vivo efficacy

Optimal Research and Industrial Application Scenarios for 2-[4-[[3-[7-Chloro-1-(oxan-4-ylmethyl)indol-3-yl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]acetamide (CAS 1050478-18-6)


Dissecting Peripheral vs. Central CB1-Mediated Analgesia in Rodent Neuropathic Pain Models

LBP-1's defining characteristic—its peripheral selectivity and absence of CNS-mediated behavioral effects at any tested dose [1]—makes it the optimal choice for researchers seeking to isolate and study peripheral CB1 receptor contributions to pain relief. In models such as the chronic constriction injury (CCI) or spared nerve injury (SNI) models, LBP-1 can be administered to reverse mechanical allodynia [1] without the confounding catalepsy, hypothermia, or hypolocomotion induced by brain-penetrant CB1 agonists. This allows for a cleaner interpretation of results and is critical for validating peripheral CB1 as a target for analgesic development.

Pharmacological Tool for Long-Duration In Vivo Studies Requiring Sustained Target Engagement

The 5.5-fold increase in duration of action relative to the lead compound [2] positions LBP-1 as a superior research tool for chronic dosing studies. In experiments requiring sustained CB1 receptor activation over several hours—such as continuous pain monitoring, repeated behavioral testing, or chronic administration paradigms—LBP-1's improved metabolic stability reduces the need for frequent re-dosing. This enhances experimental reproducibility, reduces animal handling stress, and lowers overall compound consumption, providing both scientific and economic advantages for procurement decisions.

Reference Standard for Developing and Validating Next-Generation Peripherally Restricted CB1 Agonists

As a well-characterized compound with published synthetic routes [3], demonstrated in vitro potency [2], and a clearly defined in vivo profile of peripheral selectivity and efficacy [1], LBP-1 serves as an ideal benchmark or reference standard for medicinal chemistry programs aiming to design novel, peripherally restricted CB1 agonists. New chemical entities can be directly compared to LBP-1 in standardized assays for CB1 agonism (e.g., cAMP inhibition), metabolic stability (e.g., human or mouse liver microsomes), BBB penetration (e.g., PAMPA-BBB or in vivo brain/plasma ratio), and in vivo efficacy/side-effect profiles, accelerating structure-activity relationship (SAR) analysis and candidate selection.

Investigating Cannabinoid Receptor Pharmacology in Peripheral Tissues and Immune Cells

Given its activity at both CB1 and CB2 receptors [1], LBP-1 is a valuable probe for studying cannabinoid signaling in peripheral tissues and immune cells where both receptor subtypes are expressed. Its limited brain penetration ensures that any observed effects in peripheral inflammation, immune modulation, or organ-specific assays can be confidently attributed to peripheral target engagement. This is particularly relevant for research into inflammatory bowel disease, peripheral neuropathy, or cannabinoid modulation of immune cell function, where central side effects would otherwise complicate data interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for LBP1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.